molecular formula C16H18N2 B14250307 2-Tert-butyl-5,10-dihydrophenazine CAS No. 461426-52-8

2-Tert-butyl-5,10-dihydrophenazine

Cat. No.: B14250307
CAS No.: 461426-52-8
M. Wt: 238.33 g/mol
InChI Key: BUUNONMMXJPAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5,10-dihydrophenazine is an organic compound with the molecular formula C16H20N2. It is a derivative of phenazine, characterized by the presence of a tert-butyl group at the 2-position and hydrogen atoms at the 5 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5,10-dihydrophenazine typically involves the reduction of phenazine. One common method includes dissolving phenazine in ethanol and then adding a reducing agent such as sodium dithionite (Na2S2O4) under an inert atmosphere . The reaction is carried out at room temperature with vigorous stirring to ensure complete reduction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium dithionite (Na2S2O4) is commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-tert-butyl-5,10-dihydrophenazine in photoredox catalysis involves the absorption of visible light, leading to the formation of an excited state. This excited state can undergo intersystem crossing to form a triplet state, which then participates in single-electron transfer reactions. The compound’s strong reducing ability and high stability of the radical cations formed during these reactions are crucial for its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5,10-dihydrophenazine is unique due to its specific tert-butyl substitution, which enhances its solubility and stability. This makes it particularly suitable for applications in organic electronics and as a photoredox catalyst, where stability and solubility are critical .

Properties

CAS No.

461426-52-8

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-tert-butyl-5,10-dihydrophenazine

InChI

InChI=1S/C16H18N2/c1-16(2,3)11-8-9-14-15(10-11)18-13-7-5-4-6-12(13)17-14/h4-10,17-18H,1-3H3

InChI Key

BUUNONMMXJPAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.